N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide
Description
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)-pyridin-4-ylmethyl]thiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4OS/c1-21-22(2)35-29(31-28(34)24-9-5-3-6-10-24)26(21)27(23-13-15-30-16-14-23)33-19-17-32(18-20-33)25-11-7-4-8-12-25/h3-16,27H,17-20H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWXMSWBEUZVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thiophene ring, a piperazine moiety, and a pyridine group, contributing to its diverse biological effects. The presence of multiple functional groups enhances its interaction with various biological targets. The molecular formula is , and its molecular weight is 364.51 g/mol.
1. Antidepressant Activity
Research indicates that compounds with piperazine rings often exhibit antidepressant properties. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, which are crucial for mood regulation. The specific interactions of this compound with these receptors warrant further investigation to elucidate its potential as an antidepressant .
2. Anticancer Properties
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For example, related compounds have demonstrated significant activity against leukemia cells in micromolar concentrations. The structure–activity relationship (SAR) indicates that modifications in the piperazine and thiophene portions can enhance anticancer efficacy .
3. Inhibition of DNA Methyltransferases
Similar compounds have been reported to inhibit DNA methyltransferases (DNMTs), enzymes involved in epigenetic regulation. In particular, derivatives with similar structural motifs have shown promising results in selectively inhibiting DNMT1 and DNMT3A, leading to re-expression of silenced genes in cancer cells . This suggests that this compound could be explored for its epigenetic modulation capabilities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine moiety likely facilitates binding to neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurotransmission and mood regulation.
- Enzyme Inhibition : The structural features may allow for effective binding to DNMTs, inhibiting their activity and altering gene expression profiles.
- Cellular Interaction : The compound's ability to penetrate cellular membranes due to its lipophilicity enhances its potential as a therapeutic agent.
Case Studies and Research Findings
Scientific Research Applications
Structural Characteristics
The compound features multiple functional groups, including:
- Thiophene moiety
- Piperazine ring
- Pyridine group
These structural elements contribute to its potential interactions with various biological targets, enhancing its relevance in drug discovery.
Pharmacological Applications
1. Antidepressant Activity
The piperazine ring in the compound is known for its antidepressant properties. Compounds with similar structures have been linked to serotonin receptor modulation, which is crucial for treating depression .
2. Antimicrobial Activity
Research indicates that derivatives of compounds containing thiophene and piperazine exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that related compounds demonstrate efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .
3. Treatment of Central Nervous System Disorders
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. It may inhibit specific enzymes associated with these conditions, such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and cognitive decline .
4. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The presence of multiple heterocyclic rings allows for diverse interactions within cellular pathways involved in cancer progression.
Case Studies
Case Study 1: Antidepressant Efficacy
A study evaluated several piperazine derivatives for their antidepressant effects using animal models. Results indicated that compounds similar to N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide exhibited significant reductions in depressive behaviors compared to controls .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial activity, derivatives were assessed against clinical strains of bacteria and fungi. The results demonstrated that certain modifications to the thiophene structure enhanced efficacy against resistant strains of Candida, showing promise for developing new antifungal agents .
Comparison with Similar Compounds
Implications of Structural Differences
- Bioactivity : The phenylpiperazine group in the target compound may enhance affinity for neurotransmitter receptors (e.g., serotonin 5-HT₁A) compared to morpholine derivatives .
- Solubility: The dimethylthiophene and phenylpiperazine groups likely increase lipophilicity, reducing aqueous solubility relative to the pyridinyl-dioxothiazolidinone analog .
- Crystallinity : The absence of morpholine’s hydrogen-bonding capability (as in ) may necessitate alternative crystal-packing motifs, impacting formulation stability.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. For example, analogous compounds are synthesized via coupling reactions between acid derivatives and amines. In one protocol, a benzamide-linked intermediate is generated by reacting a substituted thiophene carboxylic acid with an appropriate amine (e.g., 1-(pyridin-4-yl)piperazine derivative) under carbodiimide-mediated coupling conditions. Key intermediates include the thiophene-2-carboxylic acid precursor and the piperazine-pyridine hybrid amine .
Critical Steps :
- Protection/deprotection of reactive groups (e.g., amines).
- Purification via column chromatography (e.g., chloroform:methanol gradients) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming regiochemistry and substitution patterns. For example, the methyl groups on the thiophene ring appear as singlets (~δ 2.1–2.3 ppm), while aromatic protons from the pyridine and benzamide moieties resonate between δ 7.0–8.5 ppm .
- HPLC : Used to verify purity (>95% by area normalization) and detect trace impurities .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 520.24 [M+H]+ for a related analog) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Low yields (e.g., 6–39% in analogous syntheses) often arise from steric hindrance or competing side reactions. Methodological adjustments include:
- Solvent Optimization : Switching from DMF to dichloromethane to reduce polarity and improve coupling efficiency.
- Catalyst Screening : Testing HATU vs. EDC/HOBt for amide bond formation.
- Temperature Control : Gradual heating (e.g., reflux at 40°C for 12 hours) to minimize decomposition .
Q. How should discrepancies between theoretical and experimental spectral data be resolved?
- NMR Analysis : Compare observed splitting patterns with computational predictions (e.g., DFT-calculated chemical shifts). For example, a missing triplet in the experimental spectrum may indicate conformational rigidity or hydrogen bonding .
- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between thiophene and pyridine rings) by determining the crystal structure .
Q. What strategies mitigate impurity formation during synthesis?
- Byproduct Identification : Use LC-MS to detect common impurities, such as unreacted starting materials or hydrolysis products (e.g., free carboxylic acid).
- Chromatographic Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the target compound from structurally similar byproducts .
Q. How do structural features (e.g., trifluoromethyl groups) influence physicochemical properties?
- Lipophilicity : The trifluoromethyl group in analogs increases logP by ~0.5 units, enhancing membrane permeability.
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as evidenced by prolonged half-life (t1/2 > 6 hours in microsomal assays) .
Q. What crystallographic insights inform stability and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
